Cas no 83327-22-4 (DAPHNETICIN)

DAPHNETICIN structure
DAPHNETICIN structure
Nombre del producto:DAPHNETICIN
Número CAS:83327-22-4
MF:C20H18O8
Megavatios:386.352126598358
CID:1807888
PubChem ID:158341

DAPHNETICIN Propiedades químicas y físicas

Nombre e identificación

    • DAPHNETICIN
    • 9H-pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-, (2R,3R)-
    • 2-(4-Hydroxy-3,5-dimethoxyphenyl)-3-hydroxymethyl-2,3-dihydro-1,4,5-trioxophenanthren-6-one
    • (2R,3R)-2,3-Dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-9H-pyrano[2,3-f]-1,4-benzodioxin-9-one (ACI)
    • 9H-Pyrano[2,3-f]-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R-trans)- (ZCI)
    • DTXSID80232266
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • CHEMBL584162
    • CHEBI:4320
    • Q27106335
    • Iso-Daphnetin
    • (2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
    • 83327-22-4
    • (2R,3R)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-2H-[1,4]dioxino[2,3-h]chromen-9(3H)-one
    • BDBM50198189
    • AKOS040763762
    • AC1L4JR8
    • 9H-Pyrano(2,3-f)-1,4-benzodioxin-9-one, 2,3-dihydro-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-, (2R,3R)-
    • C09924
    • coumarinolignoid
    • Renchi: 1S/C20H18O8/c1-24-13-7-11(8-14(25-2)17(13)23)18-15(9-21)27-20-12(26-18)5-3-10-4-6-16(22)28-19(10)20/h3-8,15,18,21,23H,9H2,1-2H3/t15-,18-/m1/s1
    • Clave inchi: QLFQDIADUIVNRF-CRAIPNDOSA-N
    • Sonrisas: C([C@@H]1[C@@H](C2C=C(OC)C(O)=C(OC)C=2)OC2C(=C3OC(=O)C=CC3=CC=2)O1)O

Atributos calculados

  • Calidad precisa: 386.10016753 g/mol
  • Masa isotópica única: 386.10016753 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 28
  • Cuenta de enlace giratorio: 4
  • Complejidad: 581
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Peso molecular: 386.4
  • Xlogp3: 2.1
  • Superficie del Polo topológico: 104Ų

Propiedades experimentales

  • Denso: 1.403±0.06 g/cm3 (20 ºC 760 Torr),
  • Disolución: Almost insoluble (0.054 g/l) (25 º C),

DAPHNETICIN Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
2.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
3.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Acetic anhydride Solvents: Pyridine
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
3.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
4.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Pyridine ;  24 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
2.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Pyridine ,  Piperidine ;  6 h, reflux
1.2 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
3.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
4.1 Solvents: Pyridine
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
7.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
2.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Bromine Solvents: Chloroform
2.1 Reagents: Acetic anhydride Solvents: Pyridine
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
2.1 Solvents: Pyridine ;  24 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Aluminum chloride ,  Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0.5 h
2.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
3.1 Solvents: Pyridine
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 16

Condiciones de reacción
1.1 Solvents: Pyridine
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
4.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Methanesulfonamide ,  AD-mix-β Solvents: tert-Butanol ,  Water ;  20 h
2.1 Solvents: Pyridine
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
4.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
5.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate ;  24 h
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: 1,4-Dioxane ,  Water ;  20 min
3.1 Solvents: Pyridine ;  24 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
5.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Tetrahydrofuran ;  24 h, rt
6.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  6 h, rt
Referencia
First enantioselective synthesis of daphneticin
Ren, Xin Feng; et al, Chinese Chemical Letters, 2003, 14(6), 551-554

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Reagents: Sulfuric acid Solvents: Ethanol ,  Water
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran
4.1 Reagents: Lithium borohydride Solvents: Tetrahydrofuran
5.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Total synthesis of daphneticin, a coumarinolignoid
Tanaka, Hitoshi; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(2), 628-32

DAPHNETICIN Raw materials

DAPHNETICIN Preparation Products

DAPHNETICIN Literatura relevante

Related Articles

Artículos recomendados

Proveedores recomendados
江苏科伦多食品配料有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
江苏科伦多食品配料有限公司
Jinan Hanyu Chemical Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Jinan Hanyu Chemical Co.,Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Joy Biotech Ltd
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd